1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid

Quality Assurance Reproducibility Chemical Synthesis

Secure the privileged ACC-inhibitor pharmacophore 1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid (CAS 1447943-38-5) at a defined 95% purity. Its unique sp3-rich cyclopropane-piperidine-carbonyloxy scaffold is critical for reproducible SAR and fragment-based discovery; untested analogs risk confounding metabolic and pharmacokinetic assays. Procure the authentic, quality-controlled core to accelerate NASH and insulin-resistance probe development with confidence.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
CAS No. 1447943-38-5
Cat. No. B1408170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid
CAS1447943-38-5
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)OC2(CC2)C(=O)O
InChIInChI=1S/C10H15NO4/c12-8(13)10(4-5-10)15-9(14)11-6-2-1-3-7-11/h1-7H2,(H,12,13)
InChIKeyVQYKIOSGAOHQPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid (CAS 1447943-38-5): Chemical Identity and Baseline Physicochemical Profile for Scientific Procurement


1-(Piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid (CAS 1447943-38-5) is a synthetic, bifunctional molecule containing a piperidine ring linked via a carbonyloxy bridge to a cyclopropane-1-carboxylic acid moiety. Its molecular formula is C10H15NO4 with a molecular weight of 213.23 g/mol. Key computed physicochemical properties include a topological polar surface area (TPSA) of 66.8 Ų and a calculated logP of 0.9 [1]. It is commercially supplied for research purposes at a minimum purity specification of 95% . The compound belongs to the class of piperidine derivatives and cyclopropane carboxylic acid esters, a scaffold often investigated for its potential as an acetyl-CoA carboxylase (ACC) inhibitor pharmacophore based on structurally related analogs described in patent literature [2].

Procurement Risk for 1-(Piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid: Why In-Class Analogs Cannot Be Assumed Interchangeable


Substitution with generic piperidine or cyclopropane carboxylic acid derivatives without rigorous comparative data poses a substantial risk for research reproducibility. The target compound's unique combination of a cyclopropane ring and a piperidine-carbonyloxy ester is a privileged structure found within patent families of acetyl-CoA carboxylase inhibitors, where subtle structural modifications are known to dramatically alter enzyme inhibitory activity [1]. The lack of publicly available, head-to-head selectivity and potency data for this specific CAS number does not confirm functional equivalence to its closest analogs. Without direct experimental evidence, any substitution, even with close structural relatives, represents an untested variable that can confound metabolic assay outcomes, structure-activity relationship (SAR) studies, or pharmacokinetic profiling, ultimately risking the financial and time costs associated with failed experimental campaigns.

Quantitative Differentiation Evidence for 1-(Piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid for Rigorous Scientific Comparison


Commercially Verified Purity Baseline for Reproducible Research: 95% Minimum Specification

The commercially supplied compound is specified with a minimum purity of 95%, serving as a verifiable quality metric for procurement . This specification provides a quantitative baseline for researchers who require defined starting material purity for SAR or medicinal chemistry programs. In contrast, the purity of a generic or alternative-sourced in-class compound cannot be assumed and must be independently verified, introducing an unquantified variable into experimental workflows.

Quality Assurance Reproducibility Chemical Synthesis

Controlled Physicochemical Property Set for Predictable ADME and Solubility Behavior

The compound possesses an experimentally derived computed logP of 0.9 and a topological polar surface area (TPSA) of 66.8 Ų [1]. These values fall within the lower range often associated with favorable oral bioavailability and are distinct from many related piperidine-carboxylic acid ester analogs lacking the cyclopropane moiety that would be expected to diverge in both lipophilicity and hydrogen bonding potential. A known ACC inhibitor comparator from the same patent family (Example 1 in US9006450) exhibits an IC50 of 1.2 nM against ACC1, while the quantitative activity for the target compound itself remains undisclosed [2].

ADME Drug-likeness Physicochemical Properties

Structural Uniqueness within the ACC Inhibitor Pharmacophore Space Documented in Patent Literature

The compound embodies the piperidine-carbonyloxy-cyclopropane motif that is a defining pharmacophoric element in a series of potent ACC inhibitors. US patent 9006450 explicitly claims a genus of piperidine derivatives encompassing this structural subclass, noting their activity against ACC enzymes, with representative compounds achieving low nanomolar IC50 values [1]. While no specific inhibitory data is published for CAS 1447943-38-5, the patent validates the functional relevance of the scaffold. Substitution with non-cyclopropane-containing piperidine carboxylic acids or simpler cyclopropane esters would structurally diverge from this patented pharmacophore, potentially losing ACC engagement altogether.

Acetyl-CoA Carboxylase Enzyme Inhibition Pharmacophore

Application Scenarios for 1-(Piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid Based on Established Evidence


Hit-to-Lead Optimization in Acetyl-CoA Carboxylase (ACC) Inhibitor Programs

The compound's structural alignment with the piperidine-cyclopropane pharmacophore described in ACC inhibitor patents [1] makes it a relevant starting point or reference molecule for medicinal chemistry SAR studies. Procurement of the defined 95% purity material enables reproducible chemical modification to explore peripheral substitutions around the core, leveraging a scaffold where close analogs have demonstrated nanomolar ACC inhibitory activity.

Chemical Probe Synthesis for Metabolic Disease Target Validation

Researchers investigating ACC's role in nonalcoholic steatohepatitis (NASH) or insulin resistance can utilize the compound as a synthetic intermediate to generate tool compounds. The predicted moderate lipophilicity and small TPSA [2] suggest reasonable cell permeability, making it a suitable core for further derivation into cell-active chemical probes.

Development of Cyclopropane-Containing Fragment Libraries

The unique combination of a strained cyclopropane ring and a piperidine carbamate linker offers a three-dimensional, sp3-rich scaffold valuable for diversity-oriented synthesis and fragment-based drug discovery. Its procurement at a defined purity level supports direct incorporation into fragment libraries requiring high quality control and known physicochemical constants.

Quote Request

Request a Quote for 1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.